2-(2,4-Dimethoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.:
Cat. No.: VC18716651
Molecular Formula: C15H23BO4
Molecular Weight: 278.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H23BO4 |
|---|---|
| Molecular Weight | 278.15 g/mol |
| IUPAC Name | 2-(2,4-dimethoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C15H23BO4/c1-10-8-11(17-6)9-12(18-7)13(10)16-19-14(2,3)15(4,5)20-16/h8-9H,1-7H3 |
| Standard InChI Key | MIYNQOXFCQSMHV-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)OC)OC |
Introduction
Chemical Structure and Physical Properties
Structural Analysis
X-ray crystallography of analogous dioxaborolanes reveals a trigonal planar geometry around the boron atom, with bond angles approximating 120° between the oxygen and aryl ligands. The methoxy and methyl substituents on the phenyl ring enhance steric bulk, influencing reaction kinetics and selectivity in cross-coupling applications.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via condensation of 2,4-dimethoxy-6-methylphenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions. A typical procedure involves:
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Dissolving the boronic acid in tetrahydrofuran (THF).
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Adding pinacol and a catalytic base (e.g., triethylamine).
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Refluxing at 60–80°C for 12–24 hours.
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Isolating the product via vacuum distillation or recrystallization.
Key Reaction:
Industrial Manufacturing
Large-scale production employs continuous flow reactors to optimize heat transfer and minimize side reactions. Automated systems regulate temperature (±1°C), pressure, and reagent stoichiometry, achieving yields exceeding 85% with >98% purity.
Table 1: Synthesis Parameters for Industrial Production
| Parameter | Value |
|---|---|
| Temperature | 70°C |
| Pressure | 1 atm |
| Residence Time | 2 hours |
| Catalyst | Triethylamine (0.5 mol%) |
| Solvent | Tetrahydrofuran |
Reactivity and Mechanistic Insights
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl halides. The boron center facilitates transmetallation to palladium catalysts, followed by reductive elimination to generate biaryl products .
Mechanistic Steps:
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Oxidative addition of aryl halide to Pd(0).
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Transmetallation with boronic ester.
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Reductive elimination to yield coupled product.
Boronate Ester Metathesis
In dynamic covalent chemistry, the compound undergoes boronate ester exchange reactions. Studies on analogous systems reveal activation energies () of ~15.9 kJ/mol for five-membered dioxaborolanes, decreasing to 6.9 kJ/mol with neopentyl glycol catalysts .
Table 2: Activation Energies for Metathesis Reactions
| Catalyst | (kJ/mol) |
|---|---|
| None | 15.9 |
| Neopentyl glycol (1 mol%) | 6.9 |
Applications in Medicinal Chemistry
Pharmaceutical Intermediates
The compound serves as a precursor to kinase inhibitors and antiviral agents. Its boronate group enables selective binding to biological targets, as demonstrated in radiopharmaceuticals labeled with carbon-11 for PET imaging .
Case Study: Anticancer Drug Synthesis
In a 2024 study, the compound was utilized to synthesize a tyrosine kinase inhibitor via Pd-catalyzed coupling. The final product exhibited IC₅₀ values of 12 nM against NSCLC cell lines, highlighting its utility in targeted therapy development.
Recent Advances and Future Directions
Catalytic Innovations
Recent work explores nickel-catalyzed borylation reactions using this compound, achieving enantioselectivities >90% in asymmetric syntheses. Ligands such as (4S,4’S)-PBIPO enhance stereochemical control, enabling access to chiral boronate esters .
Sustainability Initiatives
Green chemistry approaches replace THF with cyclopentyl methyl ether (CPME), reducing environmental impact. Solvent recycling protocols have cut waste generation by 40% in pilot-scale trials.
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